

# Application Note: Tolinapant (ASTX660) in Clinical Development - Protocols and Combination Strategies

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## Compound Focus: Tolinapant

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## Abstract

**Tolinapant** (ASTX660) is an oral, non-peptidomimetic antagonist of cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). By promoting apoptosis and necroptosis and modulating the tumor microenvironment, it demonstrates potential as a monotherapy and in combination with other modalities for treating cancers, including lymphomas and solid tumors [1] [2] [3]. This application note details the current clinical development protocols, known dosing, and strategic rationale for its use in combination therapies, providing a framework for research and clinical practice.

## Introduction to Tolinapant's Mechanism of Action

**Tolinapant** is a small molecule that antagonizes IAPs, key regulators of cell survival that are frequently overexpressed in tumors. Its balanced inhibition of cIAP1, cIAP2, and XIAP leads to the induction of apoptosis and, in T-cell lymphoma models, **necroptosis** [2]. A putative additional mechanism is the down-regulation of the NF- $\kappa$ B pathway, which is a critical pro-survival signal in certain cancers like cervical carcinoma [3]. In the context of cell therapies, **tolinapant** enhances anti-tumor efficacy in a **TNF- $\alpha$**

**dependent manner**, sensitizing cancer cells to immune cell-mediated killing and even inducing bystander death of antigen-negative cells [1].

The following diagram illustrates the core mechanisms of action of **Tolinapant** and its synergistic effects in combination therapies.

## Clinical Trial Protocols and Dosing

Ongoing clinical trials are evaluating **tolinapant** across different cancer types and combination regimens. While the specific C<sub>max</sub> and AUC values from pharmacokinetic (PK) analyses are not publicly disclosed in the searched literature, the established dosing schedules and trial designs provide critical context.

Table 1: Active Clinical Trials of **Tolinapant** in Various Indications

Clinical Trial Identifier / Name	Phase	Patient Population	Intervention Details	Primary Endpoints	Status / Notes
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| **CRAIN** [3] | Ib | Newly diagnosed cervical cancer (stages IB2-IIIC1) | **Tolinapant** (dose escalation: 60, 90\*, 120, 150, 180 mg) + standard cisplatin-based chemoradiotherapy. **Tolinapant** given daily for 7 days on alternate weeks during CRT. \*Starting dose: 90 mg. | Safety, MTD, and RP2D. (DLTs assessed over 12 weeks). | Recruiting; uses TiTE-CRM design. Primary completion estimated 2025 [2]. | | **ASTX660-03** (NCT05403450) [2] | 1-2 | Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | **Arm A: Tolinapant** (dose escalation) + oral decitabine/cedazuridine. **Arm B:** Oral decitabine/cedazuridine alone. \*Oral decitabine/cedazuridine is given in cycles (e.g., days 1-5 every 28 days). | **Phase 1:** Safety and RP2D. **Phase 2:** Overall Response Rate (ORR). | In progress; not accepting new patients at UCLA [4]. | | **Cell Therapy Combo** [1] | Preclinical & Early Clinical | B-cell tumors and other malignancies | **Tolinapant** combined with CAR-T, TCR-T, or CAR-NK cells. | Enhanced anti-tumor activity and CAR-T cell expansion. | Investigational. Mechanism is TNF- $\alpha$ -dependent. |

**Key:** MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; DLT: Dose-Limiting Toxicity; TiTE-CRM: Time-to-Event Continual Reassessment Method.

## Experimental Protocols for Key Applications

The following sections outline detailed methodologies for the primary applications of **tolinapant** as derived from the clinical trial protocols and research publications.

### Protocol: Combining Tolinapant with Chemoradiotherapy in Cervical Cancer

*Based on the CRAIN trial protocol [3].*

**1. Objective:** To establish the safety, MTD, and RP2D of **tolinapant** in combination with standard radical chemoradiotherapy (CRT) for cervical cancer.

#### 2. Materials:

- **Drug: Tolinapant** in fixed-dose capsules (60 mg, 90 mg, etc.).
- **Standard CRT:** Cisplatin (40 mg/m<sup>2</sup>, weekly intravenous), External Beam Radiotherapy (45 Gy in 25 fractions over 5 weeks), followed by Brachytherapy.
- **Key Equipment:** CT scanner for RECIST v1.1 assessment, facilities for managing adverse events.

#### 3. Procedure:

- **Screening & Consent:** Obtain ethical approval and informed consent from patients with histologically confirmed cervical cancer (Stages IB2-IIIC1, ECOG 0-1).
- **Treatment Schedule:**
  - **Weeks 1-5:** Administer standard CRT.
  - **Concurrent Tolinapant:** Orally, once daily for seven consecutive days during weeks 1, 3, and 5 of CRT.
  - **Post-CRT:** Proceed to standard brachytherapy.
- **Dose Escalation:** Follow the TITE-CRM statistical design. The starting dose level is 90 mg. Escalation to 120 mg, 150 mg, and 180 mg proceeds based on DLT data reviewed by a Safety Review Committee.
- **DLT Assessment Period:** 12 weeks from the first dose of **tolinapant**. DLTs include:
  - Grade 4 neutropenia ≥7 days.
  - Grade 3/4 febrile neutropenia or thrombocytopenia.
  - Any other Grade 3/4 adverse event deemed related to **tolinapant**.
- **Pharmacokinetic Sampling:** Collect blood samples at specified time points to characterize the PK profile of **tolinapant** (C<sub>~max~</sub>, T<sub>~max~</sub>, AUC, half-life) when co-administered with CRT [3].

## Protocol: Combining Tolinapant with Hypomethylating Agents in PTCL

Based on the ASTX660-03 study design [2].

**1. Objective:** To assess the safety and preliminary efficacy of **tolinapant** in combination with oral decitabine/cedazuridine in patients with R/R PTCL.

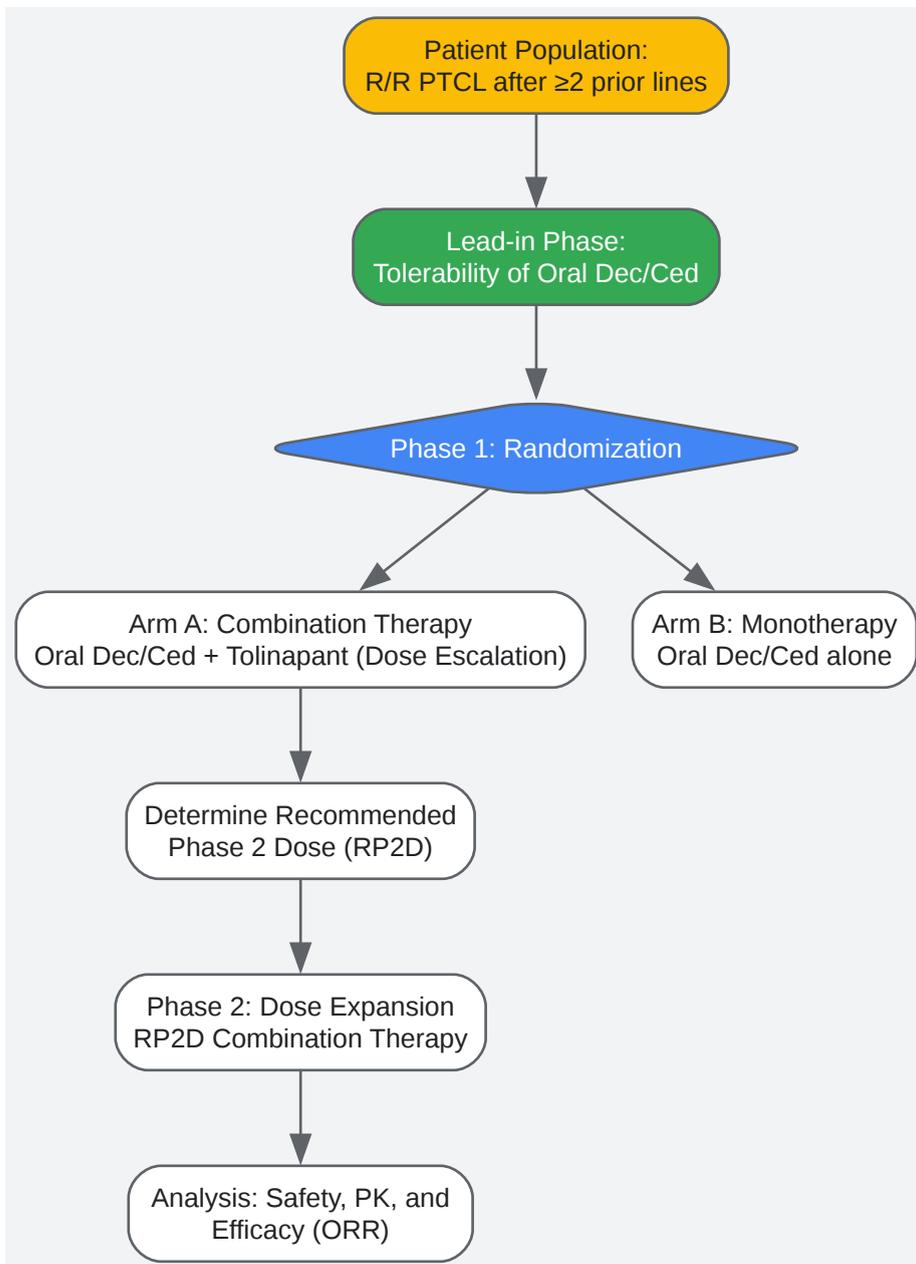
### 2. Materials:

- **Drugs:** **Tolinapant**, Oral Decitabine/Cedazuridine (ASTX727).
- **Key Inclusion Criteria:** PTCL patients with  $\geq 2$  prior lines of therapy, ECOG PS  $\leq 2$ , measurable disease. CD30-positive patients must have received brentuximab vedotin.

### 3. Procedure:

- **Study Design:** Phase 1-2, open-label, randomized in part.
- **Lead-in Phase:** Confirm the tolerability of oral decitabine/cedazuridine alone in the PTCL population.
- **Randomization (Phase 1):** Subjects are randomized to:
  - **Arm A:** Oral decitabine/cedazuridine + **Tolinapant** (dose escalation).
  - **Arm B:** Oral decitabine/cedazuridine alone.
- **Dosing Schedule:** A typical cycle is 28 days. Oral decitabine/cedazuridine is administered on Days 1-5 of each cycle. **Tolinapant** is administered on a schedule defined by the protocol (e.g., daily or on specific days).
- **Endpoint Assessment:**
  - **Phase 1 Primary:** Identify the RP2D based on safety and DLTs.
  - **Phase 2 Primary:** Evaluate Overall Response Rate (ORR) in the combination arm at the RP2D.
- **Pharmacokinetics:** Plasma samples are collected to determine the PK parameters of both **tolinapant** and decitabine/cedazuridine, assessing for potential drug-drug interactions [2].

The workflow for this combination strategy, from patient enrollment to analysis, is summarized below.



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## Critical Data and Safety Considerations

Table 2: Key Considerations for **Tolinapant** Application

Aspect	Details and Implications
<b>Reported Efficacy</b>	Single-agent tolinapant showed an ORR of >20% in R/R PTCL [2]. Preclinically, it potently enhances the activity of CAR-T, TCR-T, and CAR-NK cells [1].
<b>Synergistic Rationale with Decitabine</b>	Hypomethylating agents like decitabine can re-express genes critical for necroptosis. This pre-sensitizes T-cell lymphoma cells, creating strong synergistic cell death with tolinapant [2].
<b>Safety and DLTs</b>	Defined DLTs include prolonged grade 4 neutropenia, grade 3/4 febrile neutropenia, and grade 3/4 thrombocytopenia. Clinical judgment is paramount in DLT assessment [3].
<b>Exclusion Criteria</b>	Key exclusions often include impaired cardiac function (e.g., QTc $\geq$ 470 ms), and the use of strong or moderate CYP3A4 inhibitors/inducers, which could affect tolinapant metabolism [2].
<b>PK Data Gap</b>	The specific quantitative PK parameters (C <sub>max</sub> , AUC) are not reported in the available search results. These data are likely being characterized in the ongoing Phase 1 trials [2] [3].

## Conclusion and Future Directions

**Tolinapant** represents a promising therapeutic agent with a novel mechanism of action that can be leveraged in combination with chemotherapy, radiotherapy, hypomethylating agents, and cell therapies. The current clinical focus is on defining its safety profile, RP2D, and PK characteristics across these combinations.

The absence of publicly available detailed PK parameters (C<sub>max</sub>, AUC) in the literature underscores the compound's status as being in active clinical development. Researchers should consult the clinical trial registries for updates from the ongoing studies (NCT05403450, ISRCTN18574865) as they reach completion, which will provide the crucial pharmacokinetic data necessary for optimal dosing and application.

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